molecular formula C28H25ClFN3O3S B2814853 2-((2-(3-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113135-19-5

2-((2-(3-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Número de catálogo: B2814853
Número CAS: 1113135-19-5
Peso molecular: 538.03
Clave InChI: IYROEYUHZZIDHD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-((2-(3-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H25ClFN3O3S and its molecular weight is 538.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-((2-(3-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antidiabetic effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanism of action, and efficacy against various cancer cell lines.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the thioketone : Reacting a substituted phenyl ketone with thiourea.
  • Formation of the quinazoline core : Cyclization reactions are employed to build the quinazoline framework.
  • Functionalization : Introduction of the thioether and carboxamide groups through nucleophilic substitutions.

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)

The cytotoxicity was assessed using the CCK-8 assay, which measures cell viability by detecting metabolic activity. The results indicated that the compound has promising activity with IC50 values comparable to established chemotherapeutics.

Cell LineIC50 Value (μM)Reference
HeLa5.86
MCF-76.39
HCT-1164.42

The proposed mechanism of action for this compound involves dual inhibition of key kinases associated with tumor growth:

  • EGFR (Epidermal Growth Factor Receptor) : Inhibition leads to reduced proliferation and survival signaling in cancer cells.
  • VEGFR (Vascular Endothelial Growth Factor Receptor) : Targeting VEGFR disrupts angiogenesis, limiting nutrient supply to tumors.

Molecular docking studies have shown that the compound effectively binds to these receptors, providing insights into its potential as a targeted therapy for cancer treatment .

Case Studies

Several studies have illustrated the effectiveness of quinazoline derivatives in preclinical models:

  • Study on Dual Kinase Inhibition :
    • A series of quinazoline analogs were synthesized and tested against various cancer cell lines.
    • Results showed that compounds with similar structures to our target exhibited IC50 values ranging from 1.5 to 8.1 μM against HCT-116 cells, indicating strong anticancer potential .
  • In Vivo Studies :
    • Animal models treated with quinazoline derivatives demonstrated significant tumor regression compared to control groups.
    • Histopathological analysis revealed reduced tumor size and lower mitotic indices, suggesting effective suppression of tumor growth mechanisms .

Propiedades

IUPAC Name

2-[2-(3-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-N-(3-methylbutyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClFN3O3S/c1-17(2)12-13-31-26(35)19-6-11-23-24(15-19)32-28(33(27(23)36)22-9-7-21(30)8-10-22)37-16-25(34)18-4-3-5-20(29)14-18/h3-11,14-15,17H,12-13,16H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYROEYUHZZIDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.